molecular formula H4N2O9Z B1648388 Zirconyl nitrate dihydrate

Zirconyl nitrate dihydrate

Cat. No.: B1648388
M. Wt: 267.26 g/mol
InChI Key: QBHQQYMEDGADCQ-UHFFFAOYSA-N
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Description

Significance and Contemporary Research Trajectories of Zirconium-based Compounds

Zirconium-based compounds are at the forefront of materials science research due to their exceptional properties, including high thermal stability, mechanical strength, and chemical resistance. nih.gov These characteristics make them indispensable in a variety of high-performance applications. Zirconia (zirconium dioxide, ZrO₂), a primary derivative of zirconium precursors, is often referred to as 'ceramic steel' owing to its intrinsic hardness and durability. nih.gov

Contemporary research is actively exploring the vast potential of zirconium compounds in several key areas:

Advanced Ceramics: Zirconia's high fracture toughness and biocompatibility have made it a material of choice for dental and orthopedic implants. nih.govzircon-association.org Research is ongoing to further enhance its mechanical properties and bio-integration for next-generation medical devices. The addition of zirconium compounds to ceramics can lead to novel properties for specific applications. zircon-association.org

Catalysis: Zirconium-based catalysts are utilized in a broad spectrum of chemical reactions, including pollution control, automotive applications, and hydrocarbon reforming. zircon-association.org Their versatility and abundance contribute to their widespread use. zircon-association.org Current research focuses on developing highly efficient and stable zirconia-supported catalysts for cleaner fuels and reduced emissions. datavagyanik.com

Energy and Electronics: Zirconium compounds are integral to solid oxide fuel cells (SOFCs) and oxygen sensors due to the high oxygen ion conductivity of stabilized zirconia. grafiati.com Furthermore, emerging research indicates the potential of zirconium compounds in solar cells and as electron-extracting layers in organic photovoltaic cells. zircon-association.org

Nuclear Technology: Zirconium alloys are essential in water-cooled nuclear reactors for fuel cladding and structural components. zircon-association.org Research is focused on mitigating issues like hydride precipitation to extend the lifetime of these alloys. zircon-association.org

Coatings: Zirconia-based thermal barrier coatings are crucial for protecting components in high-temperature environments, such as in aerospace and gas turbines. datavagyanik.com Ongoing studies aim to improve the durability and performance of these coatings.

The following table summarizes the key application areas of zirconium-based compounds and the focus of current research.

Application AreaKey Zirconium Compound(s)Contemporary Research Focus
Advanced Ceramics Zirconium Dioxide (ZrO₂)Enhancing mechanical properties and biocompatibility for medical implants. nih.govzircon-association.org
Catalysis Zirconia-supported catalysts, Sulfated ZirconiaDevelopment of highly efficient catalysts for cleaner energy and chemical synthesis. zircon-association.orgdatavagyanik.com
Energy & Electronics Stabilized Zirconia, Zirconium AcetylacetonateImproving efficiency in solid oxide fuel cells, solar cells, and organic photovoltaics. zircon-association.orggrafiati.com
Nuclear Technology Zirconium AlloysMitigating material degradation to extend the lifespan of reactor components. zircon-association.org
Coatings Zirconium Dioxide (ZrO₂)Improving the durability and thermal resistance of thermal barrier coatings. datavagyanik.com

Strategic Role of Zirconyl Nitrate (B79036) Dihydrate as a Precursor in Material Science and Catalysis

Zirconyl nitrate dihydrate [ZrO(NO₃)₂·2H₂O] plays a pivotal role as a precursor in the synthesis of a wide array of advanced materials. datavagyanik.com Its high solubility in water and lower acidic pH makes it a versatile starting material for various synthesis techniques. americanelements.comottokemi.com As an oxidizing agent, it is particularly suitable for combustion synthesis methods. americanelements.com

The strategic importance of this compound stems from its utility in producing high-purity and nanostructured materials with controlled properties. datavagyanik.com It is a preferred precursor for several reasons:

Synthesis of Nanoparticles: this compound is extensively used in the synthesis of zirconia nanoparticles through methods like sol-gel, co-precipitation, and microwave-assisted synthesis. nih.govresearchgate.net These nanoparticles exhibit unique properties due to their small size and high surface area, making them valuable in catalysis and as additives in ceramics. nih.gov For instance, tetragonal zirconia nanoparticles have been successfully synthesized via a pH-controlled precipitation of a dilute this compound solution. researchgate.net

Catalyst Preparation: It serves as a crucial intermediate in the creation of highly efficient and thermally stable catalyst materials. datavagyanik.com Zirconia-supported catalysts, prepared from this compound, are employed in petroleum refining and various chemical syntheses. datavagyanik.com For example, it is used to prepare cerium oxide/zirconium oxide mixed oxide catalyst supports. ottokemi.comchemicalbook.com

Ceramic and Coating Formulation: In the realm of advanced ceramics, this compound is a precursor for producing high-purity zirconia, which is essential for manufacturing dental prosthetics, industrial cutting tools, and fuel cell membranes. datavagyanik.com It is also used in sol-gel techniques to create corrosion-resistant and thermally stable coatings on metal surfaces, particularly in the aerospace and automotive industries. datavagyanik.com

The table below details various synthesis methods that utilize this compound as a precursor and the resulting materials with their applications.

Synthesis MethodResulting MaterialKey Application(s)Research Finding
Sol-Gel Tetragonal Zirconia (ZrO₂) NanoparticlesCatalysis, Advanced CeramicsFacile route to produce metastable tetragonal zirconia nanoparticles via pH-controlled precipitation. researchgate.net
Co-precipitation Zirconia (ZrO₂) NanoparticlesCatalysis, ElectronicsA simple method to prepare metal oxide nanoparticles using an aqueous solution of metal salts. nih.gov
Combustion Synthesis Nanocrystalline Zirconia (ZrO₂) PowdersStructural Materials, CatalystsGlycine (B1666218) as fuel and zirconyl nitrate as an oxidizer produce nanocrystalline zirconia powders. academie-sciences.fr
Microwave-Assisted Monoclinic and Tetragonal ZrO₂ NanoparticlesPhotoluminescent MaterialsSynthesis at low temperatures (80 °C) yields nanoparticles smaller than 10 nm. nih.gov
Hydrolysis Hydrous Zirconium OxideCatalyst SupportsHydrolysis of zirconyl nitrate hydrate (B1144303) followed by the addition of aqueous ammonia. semanticscholar.org

Properties

Molecular Formula

H4N2O9Z

Molecular Weight

267.26 g/mol

IUPAC Name

oxozirconium(2+);dinitrate;dihydrate

InChI

InChI=1S/2NO3.2H2O.O.Zr/c2*2-1(3)4;;;;/h;;2*1H2;;/q2*-1;;;;+2

InChI Key

QBHQQYMEDGADCQ-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O=[Zr+2]

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O=[Zr+2]

Origin of Product

United States

Advanced Synthetic Methodologies for Zirconyl Nitrate Dihydrate and Its Derived Materials

Controlled Hydrolysis and Precipitation Techniques

Controlled hydrolysis and precipitation from aqueous solutions of zirconyl nitrate (B79036) dihydrate (ZrO(NO₃)₂·2H₂O) represent a versatile and widely employed strategy for the synthesis of zirconium-based nanomaterials. These methods offer precise control over particle size, phase composition, and morphology by carefully manipulating reaction parameters such as pH, temperature, and precursor concentration.

pH-Controlled Routes for Phase-Pure Nanoparticle Synthesis

The pH of the reaction medium is a critical parameter that dictates the hydrolysis and condensation rates of zirconium species, thereby influencing the crystalline phase of the resulting zirconia (ZrO₂) nanoparticles. By carefully adjusting the pH, it is possible to selectively synthesize phase-pure monoclinic (m-ZrO₂) or tetragonal (t-ZrO₂) zirconia.

The synthesis of zirconium oxide nanoparticles (ZrO₂ NPs) can be achieved as a function of pH ranging from 4 to 12 using a co-precipitation method. nih.gov Studies have shown that the crystallite size and the prevalence of crystalline phases, namely monoclinic and tetragonal, are significantly influenced by the pH level. nih.gov For instance, research indicates that the largest crystallite size of 15.13 nm is observed at a pH of 8, while the smallest, 8.67 nm, is found at a pH of 10. nih.gov Furthermore, the proportion of the tetragonal phase is highest in nanoparticles prepared at a pH of 6. nih.gov

In hydrothermal synthesis methods, the pH of the medium also plays a crucial role in determining the final phase of the zirconia nanoparticles. Pure monoclinic zirconia can be obtained at a low pH (less than 2), whereas pure tetragonal zirconia is formed at neutral (pH=7) and high alkaline (pH=14) conditions. tudublin.ie The particle size of the ZrO₂ crystals has been observed to decrease with an increase in pH, with sizes ranging from 8 to 26 nm. tudublin.ie The formation of the monoclinic phase is attributed to the precipitation of ZrO₂ from the solution. tudublin.ie While the purity of the zirconia phases is largely dependent on the solvent used, it is relatively insensitive to other variables such as reaction temperature, reactant concentration, and the specific zirconium salt used. rsc.org

Table 1: Influence of pH on Zirconia Nanoparticle Synthesis via Precipitation

pHCrystalline Phase(s)Average Crystallite Size (nm)Synthesis MethodReference
<2Pure monoclinic-Hydrothermal tudublin.ie
4-12Monoclinic and tetragonal mixture8.67 - 15.13Co-precipitation nih.gov
6Higher tetragonal fraction-Co-precipitation nih.gov
7Pure tetragonal-Hydrothermal tudublin.ie
8Monoclinic and tetragonal mixture15.13Co-precipitation nih.gov
10Monoclinic and tetragonal mixture8.67Co-precipitation nih.gov
14Pure tetragonal-Hydrothermal tudublin.ie

Co-precipitation Strategies for Doped Zirconia Systems

Co-precipitation is a powerful technique for the synthesis of doped zirconia systems, where a dopant cation is introduced into the zirconia host lattice to enhance its properties, such as thermal stability, ionic conductivity, and catalytic activity. Zirconyl nitrate dihydrate is a commonly used precursor in these syntheses due to its high solubility in water.

A notable example is the synthesis of ceria-zirconia (CeO₂-ZrO₂) mixed oxides, which are extensively used as catalyst supports in automotive three-way catalysts. In a typical co-precipitation synthesis, aqueous solutions of zirconyl nitrate and a cerium salt (e.g., cerium nitrate) are mixed in the desired molar ratio. researchgate.net The addition of a precipitating agent, such as potassium hydroxide (B78521) (KOH), leads to the simultaneous precipitation of zirconium and cerium hydroxides. researchgate.net Subsequent calcination of the hydroxide precursors results in the formation of a homogeneous solid solution of CeO₂-ZrO₂. researchgate.net The ratio of the zirconium precursor to the precipitating agent can be optimized to obtain crystalline zirconium oxide with a desired morphology. researchgate.net

Similarly, co-precipitation has been employed to prepare nickel-zirconia (Ni-ZrO₂) catalysts. In this process, an aqueous solution containing appropriate amounts of zirconyl nitrate and nickel nitrate is prepared. epitoanyag.org.hu The use of a urea (B33335) hydrothermal co-precipitation method with zirconyl nitrate as the ZrO₂ precursor has been shown to yield catalysts with high Ni surface area, moderate acidity, and higher reducibility of the ZrO₂ phase, which are promising for applications such as the production of green diesel. epitoanyag.org.hu

The choice of the zirconium precursor can significantly impact the properties of the final doped material. For instance, in the synthesis of Ni-ZrO₂ catalysts, using zirconyl nitrate instead of zirconyl chloride resulted in catalysts with more favorable characteristics for green diesel production. epitoanyag.org.hu

Sol-Gel Processing Routes

The sol-gel process is a wet-chemical technique that involves the conversion of a molecular precursor, such as this compound, into a solid material through a series of hydrolysis and condensation reactions. This method allows for the fabrication of high-purity, homogeneous zirconia-based materials with tailored nanostructures at relatively low temperatures.

Mechanistic Insights into Gelation and Hydrolysis Reactions

The sol-gel process, when initiated with this compound, begins with the hydrolysis of the zirconyl ions ([Zr₄(OH)₈(H₂O)₁₆]⁸⁺) in an aqueous or alcoholic solution. This hydrolysis reaction leads to the formation of zirconium hydroxide species. The subsequent condensation of these hydroxylated species, involving the elimination of water molecules, results in the formation of Zr-O-Zr bridges. As these condensation reactions proceed, a three-dimensional network, known as a gel, is formed.

The reactivity of the zirconium precursor can be modified by the addition of chelating agents, which can influence the gelation process and ultimately the size and shape of the resulting particles. rsc.org The rate of hydrolysis and condensation can be controlled by parameters such as pH, temperature, and the water-to-precursor molar ratio. A higher hydrolysis rate generally leads to a more branched and less dense gel network.

Influence of Precursor Selection and Solvent Systems on Nanostructure Formation

The choice of precursor and solvent system plays a pivotal role in determining the nanostructure of the final zirconia material. While this compound is a common inorganic precursor, organometallic precursors like zirconium alkoxides (e.g., zirconium n-propoxide) are also frequently used in sol-gel synthesis. The use of different precursors can lead to variations in the hydrolysis and condensation kinetics, thereby affecting the final particle size, morphology, and crystallinity.

The solvent system also has a profound impact on the nanostructure. For instance, in the solvothermal synthesis of zirconia nanoparticles from zirconyl nitrate, the use of water as a solvent leads to the formation of thermodynamically stable monoclinic ZrO₂, while methanol (B129727) favors the formation of the metastable tetragonal phase. researchgate.net This is attributed to the differences in the solubility of the hydrous ZrO₂ precipitates and their interaction with the solvent. researchgate.net In water, the higher solubility facilitates a dissolution-precipitation process that favors the monoclinic phase. researchgate.net In methanol, the lower solubility and the removal of water from the precursor help to preserve the initially formed tetragonal structure. researchgate.net

Integration with Silicon-Based Precursors for Zircon (ZrSiO₄) Synthesis

The sol-gel method is also a viable route for the synthesis of multi-component ceramics like zircon (ZrSiO₄). This is typically achieved by using a mixture of a zirconium precursor, such as this compound, and a silicon precursor, most commonly tetraethoxysilane (TEOS).

In this process, the hydrolysis and condensation of both precursors occur simultaneously, leading to the formation of a homogeneous gel containing both Zr-O-Si and Si-O-Si linkages. The key to successful zircon synthesis is achieving a high degree of mixing at the molecular level in the gel state. Subsequent calcination of the dried gel at elevated temperatures (typically above 1200 °C) promotes the crystallization of the zircon phase. researchgate.net

Research has shown that the addition of catalysts, such as polyvinyl alcohol (PVA), and mechanical activation through ball milling can significantly influence the formation of zircon at lower calcination temperatures. researchgate.net For example, a single-phase zircon was obtained at 1200 °C when a stoichiometric mixture of zirconium tetrachloride and TEOS was subjected to mechanical activation and catalyzed by PVA. researchgate.net In another study, using zirconium (IV) nitrate and TEOS as precursors, tetragonal zirconia was formed at temperatures between 1173-1373 K, and zircon was obtained at 1473 K. researchgate.net

Solution Combustion Synthesis for Zirconia Nanopowders

Solution Combustion Synthesis (SCS) is a versatile and rapid method for producing a variety of nanomaterials, including zirconia nanopowders. This technique involves an exothermic, self-sustaining reaction between an oxidizer, typically a metal nitrate like zirconyl nitrate, and an organic fuel. rsc.orgipme.ru The process is known for its speed and ability to yield high-purity, homogeneous, and crystalline products. ipme.ru

Optimization of Oxidant-to-Fuel Ratios in Combustion Processes

The ratio of oxidant (zirconyl nitrate) to fuel is a critical parameter in solution combustion synthesis, significantly influencing the properties of the resulting zirconia nanopowders. researchgate.netacademie-sciences.fr Thermodynamic modeling of the combustion reaction reveals that adjusting the fuel-to-oxidant molar ratio impacts the theoretical combustion temperature, the heat of combustion, and the volume of gases produced. researchgate.netacademie-sciences.fr These factors, in turn, affect the structural and morphological characteristics of the synthesized powder. researchgate.net

Different fuels, such as urea, glycine (B1666218), citric acid, and sucrose, can be utilized in this process. academie-sciences.frufrj.br The choice of fuel and its ratio to the oxidant determines the nature of the combustion reaction and the final product's characteristics. ufrj.br For instance, in the synthesis of yttria-stabilized zirconia (YSZ), powders synthesized using urea as fuel tend to have a larger crystallite size and lower specific surface area compared to those produced with glycine. ufrj.br This is attributed to the higher flame temperature during combustion with urea, which promotes the formation of larger aggregates. ufrj.br

In studies using glycine as the fuel and zirconyl nitrate as the oxidizer, it has been observed that an increase in the glycine-to-zirconyl nitrate (Gly:ZN) molar ratio leads to more agglomerated powders with lower uniformity, reduced specific surface area, and slightly larger crystallite size. researchgate.netacademie-sciences.fr Conversely, fuel-lean conditions (a lower Gly:ZN ratio) can result in powders with a higher specific surface area. researchgate.net For example, the highest measured specific surface area of 45.8 m²/g for zirconia was achieved with a fuel-lean precursor. researchgate.netacademie-sciences.fr The stoichiometric Gly:ZN molar ratio, which theoretically releases the maximum amount of energy, is calculated to be 1.11 based on the principles of propellant chemistry. academie-sciences.fr By systematically varying this ratio (e.g., using fuel-lean ratios of 0.5 and 0.75, and a fuel-rich ratio of 2), researchers can tailor the properties of the zirconia nanopowders. academie-sciences.fr

Table 1: Effect of Glycine:Zirconyl Nitrate (Gly:ZN) Molar Ratio on Zirconia Powder Properties

Gly:ZN Molar Ratio Powder Characteristics Specific Surface Area
Fuel-Lean (e.g., 0.5) Less agglomerated, higher uniformity Higher (e.g., 45.8 m²/g) researchgate.netacademie-sciences.fr
Stoichiometric (1.11) - -

Microwave-Assisted Combustion for Accelerated Synthesis

Microwave-assisted combustion is an advanced approach that significantly accelerates the synthesis of ceramic nanopowders. researchgate.net This method utilizes microwave energy to rapidly heat the precursor mixture of metal nitrates and fuel, leading to a much shorter reaction time compared to conventional heating methods. researchgate.neticrc.ac.ir The high heating rate is facilitated by the excellent microwave absorption of certain components in the mixture, such as carbon black in some syntheses, and the uniform heating at a molecular level induced by the microwaves. researchgate.net

This technique has been successfully employed to synthesize various nanoparticles. icrc.ac.ir For instance, ultra-high temperature zirconium carbide (ZrC) nanopowders with crystallite sizes under 50 nm have been produced in just 50 minutes. researchgate.net This represents a significant time reduction, being approximately two hours shorter than combined sol-gel and microwave-assisted carbothermal reduction methods. researchgate.net The rapid, self-sustaining reaction in microwave-assisted solution combustion synthesis can produce highly porous oxide materials with large specific surface areas and small crystallite sizes. benthamdirect.com The process leads to the formation of fully crystallized nanoparticles directly in the solution combustion step, which can then be thermally treated to relieve combustion-induced stresses. icrc.ac.ir

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods are effective techniques for synthesizing crystalline zirconia with controlled properties. These methods involve heating aqueous (hydrothermal) or non-aqueous (solvothermal) solutions of precursors, such as zirconyl nitrate, in a sealed vessel (autoclave) above ambient temperature and pressure. researchgate.net

Parameter Control for Crystalline Phase and Morphology Regulation

The crystalline phase and morphology of the resulting zirconia are highly dependent on the reaction parameters, which can be precisely controlled. pku.edu.cn Key parameters include reaction temperature, reaction time, pH of the medium, precursor concentration, and the type of solvent used. pku.edu.cnresearchgate.nete3s-conferences.org

The choice of solvent plays a crucial role in determining the final crystalline phase. pku.edu.cnresearchgate.net For example, in the solvothermal reaction of zirconyl nitrate and urea, using water as the solvent (hydrothermal conditions) can lead to the formation of the thermodynamically stable monoclinic zirconia phase. pku.edu.cnresearchgate.net This is due to the higher solubility of the initially formed tetragonal precipitates in water, which favors a dissolution and precipitation process. pku.edu.cnresearchgate.net In contrast, when methanol is used as the solvent (methanothermal conditions), the tetragonal structure is maintained, likely due to the lower solubility of the precipitate in methanol. pku.edu.cnresearchgate.net

The pH of the solution is another critical factor influencing both the crystalline phase and particle size. researchgate.nethep.com.cnnih.gov In microwave-hydrothermal synthesis, pure monoclinic zirconia (m-ZrO₂) can be obtained at low pH (pH < 2), while pure tetragonal zirconia (t-ZrO₂) is formed at neutral and high pH (pH = 7 and 14). hep.com.cn The crystal size also tends to decrease with increasing pH, ranging from 8-26 nm. hep.com.cn The stabilization of the tetragonal phase at higher pH is attributed to the small crystal size and the adsorption of hydroxyl ions on the crystal surfaces. hep.com.cn Different precursors, such as zirconyl nitrate, zirconyl oxychloride, and zirconium acetate (B1210297), also exhibit different crystallization mechanisms depending on the pH. e3s-conferences.org

Temperature and reaction time also affect the final product. Varying the temperature and pressure during supercritical hydrothermal synthesis allows for wide-ranging control over phase composition and particle size. researchgate.net For instance, zirconia nanocrystals have been prepared via a hydrothermal reaction of zirconyl nitrate solutions at supercritical conditions (400 °C and 30 MPa) with a very short reaction time of 1.8 seconds, resulting in powders with high crystallinity. researchgate.net

Table 2: Influence of Synthesis Parameters on Zirconia Properties in Hydrothermal/Solvothermal Methods

Parameter Variation Effect on Zirconia
Solvent Water (Hydrothermal) Favors monoclinic phase pku.edu.cnresearchgate.net
Methanol (Solvothermal) Maintains tetragonal phase pku.edu.cnresearchgate.net
pH Low (e.g., < 2) Pure monoclinic phase hep.com.cn
Neutral to High (e.g., 7, 14) Pure tetragonal phase, smaller crystal size hep.com.cn

Crystallization from Aqueous and Acidic Solutions

The crystallization of zirconium compounds from aqueous and acidic solutions is a fundamental process for obtaining solid materials like this compound. The formation of solid phases is governed by the principles of phase equilibria, which are influenced by factors such as solute concentration, temperature, and the presence of other chemical species. researchgate.net

Phase Equilibria and Solid Solution Formation in Ternary Systems

Understanding the solid-liquid equilibrium (SLE) phase diagram is essential for developing and scaling up crystallization processes. rsc.org In ternary systems, which consist of three components, the interactions between the components determine the nature and composition of the solid phases that crystallize. researchgate.net

An investigation of the aqueous ternary system of zirconyl nitrate and zirconyl chloride in the presence of excess mineral acid at 0 °C revealed the formation of solid solutions. researchgate.net In this specific system, solid solutions between zirconyl nitrate pentahydrate and zirconyl chloride octahydrate were observed to crystallize at a total acidity of approximately 8.2 N. researchgate.net The study did not detect the formation of isothermal invariant points or ternary compounds (double salts) with definite compositions in the regions of the phase diagram that were examined. researchgate.net The formation of solid solutions between two hydrates with different degrees of hydration is noted as being rather unusual. researchgate.net

The difficulty in crystallizing zirconyl nitrate hydrates from solutions with excess nitric acid is attributed to their higher solubility and potential supercooling effects, which can necessitate long waiting times for crystallization to occur. researchgate.net Thermodynamic modeling approaches, such as using the non-random two-liquid (NRTL) model, can be employed to predict the SLE phase diagram of ternary systems, which is crucial for designing and engineering cocrystallization processes. rsc.org

Influence of Nitric Acid Concentration on Zirconium Nitrate Complex Crystallization

The concentration of nitric acid is a critical parameter that dictates the chemical composition and crystalline structure of zirconium nitrate complexes obtained from aqueous solutions. The speciation of zirconium(IV) in nitric acid is complex, and the equilibrium between various hydrated and nitrated species is highly dependent on the acid's molarity. This directly influences which solid phase will preferentially crystallize.

At lower concentrations of nitric acid, the hydrolysis of the [Zr(H₂O)ₙ]⁴⁺ cation is more prevalent, leading to the formation of zirconyl species containing the Zr=O or Zr-OH bonds. Consequently, crystallization from dilute nitric acid solutions typically yields hydrated forms of zirconyl nitrate, such as this compound (ZrO(NO₃)₂·2H₂O) or zirconyl nitrate trihydrate (ZrO(NO₃)₂·3H₂O).

Conversely, increasing the nitric acid concentration shifts the equilibrium towards the formation of more highly nitrated zirconium complexes. In solutions of strong nitric acid, the high concentration of nitrate ions effectively competes with water molecules in the coordination sphere of the zirconium ion. This environment favors the crystallization of compounds like zirconium nitrate pentahydrate (Zr(NO₃)₄·5H₂O), which can be formed by dissolving zirconium dioxide in nitric acid and evaporating the solution to dryness.

In highly concentrated or fuming nitric acid, particularly in the presence of strong dehydrating agents like sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅), a variety of complex anionic zirconium nitrate species can be formed and crystallized. The dehydrating agent removes water, further promoting the coordination of nitrate ligands to the zirconium center. This leads to the formation of complex salts containing cations such as nitronium (NO₂⁺) or those from added salts like cesium nitrate (CsNO₃) or ammonium (B1175870) nitrate (NH₄NO₃).

Research has successfully isolated and characterized several of these complex compounds through X-ray diffraction, revealing intricate coordination geometries around the central zirconium atom. For instance, the complex cation [Zr(NO₃)₃(H₂O)₃]⁺ features a zirconium atom coordinated to three water molecules and three bidentate nitrate groups, resulting in a coordination number of nine. In contrast, the pentanitratozirconate anion, [Zr(NO₃)₅]⁻, found in other complexes, the zirconium atom is coordinated by five bidentate nitrate groups, leading to an unusually high coordination number of ten. The specific complex that forms is a direct result of the reagents present in the nitric acid solution.

Research Findings on Zirconium Nitrate Crystallization

The following table summarizes various zirconium nitrate complexes that have been crystallized from nitric acid solutions under different experimental conditions, highlighting the influence of the chemical environment on the final product.

Crystallization ConditionsResulting Zirconium ComplexZirconium Coordination NumberCoordination Polyhedron
Dilute Nitric Acid SolutionZirconyl Nitrate Trihydrate (ZrO(NO₃)₂·3H₂O)Not explicitly detailed in sourcesNot explicitly detailed in sources
Strong Nitric Acid SolutionZirconium Nitrate Pentahydrate (Zr(NO₃)₄·5H₂O)Not explicitly detailed in sourcesNot explicitly detailed in sources
Nitric Acid with H₂SO₄(NO₂)[Zr(NO₃)₃(H₂O)₃]₂(NO₃)₃9Tricapped trigonal prism
Nitric Acid with excess CsNO₃Cs[Zr(NO₃)₅]10Bicapped square antiprism
Nitric Acid with excess NH₄NO₃(NH₄)Zr(NO₃)₅10Bicapped square antiprism

Advanced Spectroscopic and Structural Characterization of Zirconyl Nitrate Dihydrate Systems

High-Resolution X-ray Diffraction (XRD) Analysis

X-ray diffraction is an indispensable tool for the structural characterization of crystalline materials. For zirconyl nitrate (B79036) systems, it provides critical information from the atomic arrangement in single crystals to the phase composition and microstructure of polycrystalline powders.

Single Crystal X-ray Diffraction for Elucidating Coordination Environments

Single crystal X-ray diffraction (SCXRD) offers the most precise method for determining the atomic arrangement within a crystalline solid. While a definitive single crystal structure for the exact dihydrate, ZrO(NO₃)₂·2H₂O, is not commonly cited due to the compound's high propensity for hydrolysis and polymerization, studies on closely related zirconium hydroxide (B78521) nitrate hydrates provide significant insights into the coordination environment of the zirconium atom.

Research on compounds like α-Zr(OH)₂(NO₃)₂·1.65H₂O and β-Zr(OH)₂(NO₃)₂·H₂O, which represent the polymeric nature of zirconyl salts, has revealed complex structures. These compounds feature zirconium atoms linked by hydroxide bridges, forming polymeric chains or sheets. The nitrate groups and water molecules are then coordinated to the zirconium centers or are located between the polymeric chains.

In related zirconium nitrate complexes crystallized from nitric acid solutions, the zirconium (IV) ion demonstrates versatile coordination geometries. For instance, in the complex cation [Zr(NO₃)₃(H₂O)₃]⁺, the zirconium atom is nine-coordinate, surrounded by three water molecules and three bidentate nitrate groups, resulting in a tricapped trigonal prismatic geometry. aip.org In other complexes, such as the [Zr(NO₃)₅]⁻ anion, the zirconium atom can achieve a coordination number of 10, where five bidentate nitrate groups form a bicapped square antiprism. aip.org These findings highlight that the zirconium center in zirconyl nitrate systems is typically characterized by high coordination numbers (8-10), readily accommodating water molecules and bidentate nitrate ligands.

Parameterα-Zr(OH)₂(NO₃)₂·1.65H₂Oβ-Zr(OH)₂(NO₃)₂·H₂O
Crystal SystemTriclinicTriclinic
Space GroupP1P1
a (Å)10.051-
b (Å)10.357-
c (Å)8.131-
α (°)108.30-
β (°)112.02-
γ (°)68.31-
Coordination Features Polymeric chains via hydroxide bridgesPolymeric chains via hydroxide bridges
Zr CoordinationCoordination with OH⁻, NO₃⁻, and H₂O ligandsCoordination with OH⁻, NO₃⁻, and H₂O ligands
Data derived from studies on related zirconium hydroxide nitrates.

Powder X-ray Diffraction for Phase Identification and Crystallite Size Determination

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying the crystalline phases present in a polycrystalline sample. For zirconyl nitrate dihydrate, PXRD is used to confirm the initial phase and, more importantly, to identify the phases of zirconium dioxide (zirconia, ZrO₂) that form upon its thermal decomposition.

As-synthesized zirconyl nitrate hydrate (B1144303) is often a white crystalline powder. Upon heating, it decomposes, losing water and nitrogen oxides, and subsequently crystallizes into zirconia. The resulting zirconia can exist in several polymorphic forms, primarily monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). PXRD patterns allow for unambiguous identification of these phases by comparing the experimental diffraction peak positions (2θ values) with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

Furthermore, the width of the diffraction peaks can be used to estimate the average size of the crystallites using the Scherrer equation:

D = (Kλ) / (β cosθ)

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak.

θ is the Bragg angle.

This analysis is critical in materials science, as the crystallite size of the resulting zirconia powder significantly influences its properties, such as sinterability and catalytic activity.

PhaseCrystal SystemKey Diffraction Peaks (2θ for Cu Kα)
t-ZrO₂ Tetragonal~30.1°, ~35.2°, ~50.2°, ~59.8°
m-ZrO₂ Monoclinic~28.2°, ~31.5° (characteristic doublet)
Representative 2θ values for zirconia phases formed from thermal decomposition of zirconyl nitrate.

In-Situ XRD for Monitoring Phase Transitions During Synthesis and Thermal Treatment

In-situ X-ray diffraction, particularly at high temperatures, is a powerful technique for observing crystalline phase transformations in real-time. For this compound, this method is invaluable for tracking the structural evolution during thermal decomposition. researchgate.net

By heating the this compound sample within a high-temperature chamber on a diffractometer, XRD patterns can be collected continuously as the temperature is increased. researchgate.net This allows for the precise determination of:

The temperature at which the initial hydrated salt structure collapses.

The onset temperature of zirconia crystallization from the amorphous intermediate.

The sequence of zirconia phase formation.

Studies have shown that the thermal decomposition of ZrO(NO₃)₂·2H₂O in a low-pressure environment first leads to the crystallization of the metastable tetragonal phase (t-ZrO₂). researchgate.net This t-ZrO₂ phase can remain stable to high temperatures (e.g., 1200 °C). Upon cooling the sample back to room temperature, especially in the presence of air, the thermodynamically stable monoclinic phase (m-ZrO₂) appears. researchgate.net In-situ XRD can thus monitor the kinetics of this crucial t-ZrO₂ → m-ZrO₂ transformation, providing insights into the factors that stabilize the metastable tetragonal phase, which is often desired for technological applications.

Advanced Vibrational and Electronic Spectroscopies

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules and crystal lattices. They are exceptionally sensitive to the local chemical environment, bonding, and symmetry, providing complementary information to XRD.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a sample by measuring the absorption of infrared radiation. In this compound, FTIR is effective for confirming the presence of nitrate ions (NO₃⁻) and water molecules (H₂O) and probing their coordination to the zirconium center.

The key spectral regions and their interpretations are:

O-H Stretching Region (3000-3700 cm⁻¹): A broad and intense absorption band in this region is characteristic of the stretching vibrations of water molecules. aip.org The breadth of the band indicates that the water molecules are involved in hydrogen bonding of varying strengths within the crystal lattice.

H-O-H Bending Region (~1600-1630 cm⁻¹): A band in this region corresponds to the scissoring (bending) vibration of the coordinated water molecules.

Nitrate Group Vibrations (700-1500 cm⁻¹): The vibrations of the nitrate ion are particularly informative. The symmetry of the free nitrate ion (D₃h) results in specific vibrational modes. When the nitrate ion coordinates to the zirconium atom (e.g., as a bidentate ligand), its symmetry is lowered, causing shifts in vibrational frequencies and the appearance of new bands that are infrared-inactive in the free ion. The presence of multiple, distinct absorption bands for the nitrate group suggests different coordination environments within the structure.

Wavenumber (cm⁻¹)AssignmentInterpretation
3083 - 3700ν(O-H)Broad band indicating hydrogen-bonded water molecules. aip.org
~1630δ(H-O-H)Bending mode of coordinated water.
~1384ν₃(N-O)Asymmetric stretching of the nitrate group.
~1030ν₁(N-O)Symmetric stretching of the nitrate group. aip.org
~815ν₂(N-O)Out-of-plane bending of the nitrate group.
Typical FTIR absorption bands for zirconyl nitrate hydrate.

Raman Spectroscopy for Crystalline Phase Distinction and Local Order

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is highly sensitive to the symmetry and structure of crystalline phases and provides insights into local atomic arrangements.

For zirconyl nitrate systems, Raman spectroscopy is utilized in two primary ways:

Analyzing Local Order in Solution and Gels: In aqueous solutions, zirconyl nitrate exists as hydrated, polymeric species. Raman spectroscopy can track changes in the local coordination environment during hydrolysis and polymerization. For example, a shift in the band corresponding to the Zr-O vibration from approximately 450 cm⁻¹ (characteristic of tetrameric species) to 430 cm⁻¹ indicates the formation of more condensed species through "ol" bridges (Zr-OH-Zr).

Distinguishing Crystalline Phases: The different polymorphs of zirconia (tetragonal and monoclinic) that form upon calcination of this compound have distinct crystal symmetries, leading to different Raman-active vibrational modes. Raman spectroscopy is therefore a powerful tool for phase identification, often with higher sensitivity to subtle structural differences than laboratory PXRD. Furthermore, detailed analysis of Raman spectra of the solid zirconyl nitrate hydrate itself reveals important structural details. The observation of a split ν₁ (symmetric stretch) mode for the nitrate group (e.g., at 1047 and 1030 cm⁻¹) provides strong evidence for the existence of at least two crystallographically distinct types of nitrate groups within the solid-state structure, likely differing in their coordination to the zirconium ion. aip.org

Raman Shift (cm⁻¹)AssignmentInterpretation
1047ν₁(NO₃⁻)Symmetric stretch of one type of nitrate group. aip.org
1030ν₁(NO₃⁻)Symmetric stretch of a second, distinct nitrate group. aip.org
~720-750ν₄(NO₃⁻)In-plane bending modes of the nitrate group.
~610 / ~465-Characteristic bands of tetragonal ZrO₂.
~181 / ~192-Characteristic strong doublet of monoclinic ZrO₂.
Key Raman shifts for zirconyl nitrate hydrate and its decomposition products.

Photoluminescence Spectroscopy for Optoelectronic Property Assessment

Photoluminescence (PL) spectroscopy is a non-destructive method used to probe the electronic structure and optical properties of materials. The PL properties of materials derived from zirconyl nitrate, such as zirconium dioxide, are highly dependent on factors like particle size, morphology, crystallinity, and the synthesis method employed. unesp.br

Undoped ZrO₂ materials often exhibit a broad emission band in the visible spectrum, which is attributed to transitions involving oxygen vacancies and other intrinsic defects within the crystal lattice. unesp.br This emission typically results from the recombination of localized electrons in the conduction band with holes in the valence band. unesp.br The transition, characterized as O²⁻ → Zr⁴⁺, can be confirmed by peaks in UV-visible absorption spectra. researchgate.net

Doping ZrO₂ with rare-earth (RE) ions can significantly alter its photoluminescent properties, leading to sharp and characteristic emission peaks corresponding to the electronic transitions within the dopant ions. For instance, when co-doped with ions like Europium (Eu³⁺) and Thulium (Tm³⁺), zirconia can exhibit simultaneous emissions in the blue, green, and red-orange regions of the spectrum. unesp.br The hypersensitivity of certain transitions, such as the ⁵D₀ → ⁷F₂ transition of Eu³⁺, makes it a useful probe for monitoring morphological changes in the host ZrO₂ matrix. unesp.br

Table 2: Photoluminescence Emission Peaks in Doped Zirconia Systems

Dopant Ion(s)Excitation Wavelength (nm)Emission Peak(s) (nm)Emission Color
None (Undoped ZrO₂)Not Specified~460Blue
Eu³⁺, Tm³⁺Not Specified477Blue
Eu³⁺, Tm³⁺Not Specified496, 548Green
Eu³⁺, Tm³⁺Not Specified597Red-Orange

Note: Data is illustrative of zirconia systems, for which zirconyl nitrate is a common precursor. unesp.br

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Agglomeration

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology, topography, and degree of particle agglomeration in materials synthesized from this compound. SEM analysis of pure zirconia (ZrO₂) derived from this precursor has revealed the formation of various structures, including elongated, rod-shaped morphologies. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Shape Visualization

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, enabling the direct visualization of individual nanoparticle size, shape, and crystallinity. For zirconia nanoparticles produced via hydrothermal synthesis using this compound, TEM analysis has shown that particle sizes typically range from 4 to 14 nm. researchgate.net

Further analysis reveals that the particle size distribution can be influenced by the crystallinity of the sample. Crystalline samples predominantly contain particles in the 5–6 nm range, whereas amorphous samples may contain larger nuclei between 5 and 10 nm. researchgate.net This level of detail is crucial for understanding how synthesis parameters affect the final nanostructure of the material, which in turn dictates its physical and chemical properties.

Table 3: Nanoparticle Size Distribution from TEM Analysis

Sample TypeParticle Size Range (nm)Predominant Size in Crystalline Samples (nm)
ZrO₂ from ZrO(NO₃)₂·2H₂O4 - 145 - 6

Note: Data from hydrothermal synthesis of ZrO₂ nanoparticles. researchgate.net

Elemental Analysis (EDS/EDX) for Compositional Homogeneity of Doped Systems

Energy Dispersive X-ray Spectroscopy (EDS or EDX), typically coupled with SEM or TEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. oxinst.comoxinst.com It is particularly valuable for confirming the presence and distribution of dopants within a host matrix, ensuring compositional homogeneity in systems derived from this compound.

In the synthesis of gadolinia-doped zirconia layers, EDS point analysis has been used to confirm the presence of both zirconium (Zr) and gadolinium (Gd) within the deposited film. nih.gov The technique allows for a quantitative assessment, demonstrating the relationship between the chemical composition of the precursor mixture and that of the final doped layer. nih.gov EDS spectra of zirconia-based materials show characteristic peaks corresponding to the electron shells of zirconium and oxygen, and when doped, additional peaks for the dopant elements appear, confirming their incorporation into the material. researchgate.net This analysis is essential for verifying the successful synthesis of homogeneously doped materials for advanced applications.

Solution Chemistry and Complexation Behavior of Zirconyl Nitrate Dihydrate

Hydrolytic Polymerization Mechanisms of Zirconium Species in Aqueous Media

In aqueous solutions, zirconium(IV) ions undergo extensive hydrolysis, even in acidic conditions, leading to the formation of various monomeric and polymeric species. The initial hydrolysis of the [Zr(H₂O)₈]⁴⁺ ion is followed by a series of condensation reactions, a process often referred to as olation, where hydroxo-bridged polymers are formed.

Further hydrolysis and polymerization can lead to the formation of larger oligomers and ultimately to the precipitation of hydrous zirconia. The extent of polymerization is highly dependent on factors such as pH, zirconium concentration, temperature, and the presence of coordinating anions. For instance, increasing the pH or temperature generally promotes further hydrolysis and the formation of larger, more condensed species. The thermal hydrolysis of zirconyl nitrate (B79036) solutions has been shown to produce zirconia nanoparticles, with the particle characteristics being influenced by the reaction conditions.

Complex Formation with Inorganic Ligands

The presence of inorganic ligands in the aqueous solution can significantly influence the speciation of zirconium by competing with hydrolysis and forming stable complexes.

Nitrate Complexation Equilibria and Stoichiometry

In nitric acid solutions, the nitrate ion can act as a ligand, forming a series of nitratozirconium(IV) complexes. The extent of complexation depends on the nitric acid concentration. While detailed equilibrium constants are not always consistently reported in the literature, the formation of various species has been identified.

In solutions with high concentrations of nitric acid, anionic complexes such as [Zr(NO₃)₅]⁻ and [Zr(NO₃)₆]²⁻ can be formed. The [Zr(NO₃)₅]⁻ anion, for instance, has been structurally characterized and features a zirconium atom coordinated to five bidentate nitrate groups, resulting in a coordination number of 10. Another identified complex cation is [Zr(NO₃)₃(H₂O)₃]⁺, where the zirconium atom is coordinated by three bidentate nitrate groups and three water molecules.

The stoichiometry of these complexes highlights the ability of the nitrate ion to act as a bidentate ligand, leading to high coordination numbers for the zirconium center. The formation of these nitrate complexes can suppress the extent of hydrolysis and polymerization in solution.

Oxalate (B1200264) and Phosphate (B84403) Complexation Chemistry of Zirconium

Oxalate and phosphate are strong chelating ligands that form stable complexes with zirconium(IV), significantly altering its solution chemistry.

Oxalate Complexation: Oxalic acid and its conjugate bases form a variety of stable complexes with zirconium. The stoichiometry of these complexes can vary, with metal-to-ligand ratios of 1:3 and 1:4 being common. For example, the tetrakis(oxalato)zirconate(IV) ion, [Zr(C₂O₄)₄]⁴⁻, has been well-characterized. Binuclear complexes, such as [{Zr(C₂O₄)₃}₂(μ-C₂O₄)]⁶⁻, have also been synthesized and structurally elucidated, featuring a bridging oxalate ligand. The formation of these stable oxalate complexes can prevent the precipitation of zirconium hydroxide (B78521), even in less acidic solutions.

Phosphate Complexation: Zirconium phosphate chemistry is characterized by the formation of highly insoluble and layered materials. The reaction of a soluble zirconium salt, such as zirconyl nitrate, with phosphoric acid or phosphate salts leads to the precipitation of zirconium phosphate, Zr(HPO₄)₂·nH₂O. These materials have a layered structure with zirconium atoms bridged by phosphate groups. The specific phase and morphology of the zirconium phosphate can be influenced by the synthesis conditions. The strong affinity of zirconium for phosphate is a key aspect of its chemistry, with applications in areas such as ion exchange and catalysis.

Zirconium Speciation and Hydrolysis Product Formation in Acidic Solutions

In acidic solutions of zirconyl nitrate, a complex equilibrium exists between various hydrolyzed and polymerized zirconium species. As mentioned previously, the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is a predominant species in acidic solutions. The degree of polymerization and the nature of the hydrolysis products are strongly influenced by the acidity of the solution.

In strongly acidic media (e.g., > 2 M nitric acid), the hydrolysis is suppressed, and monomeric or small oligomeric species are more likely to be present. As the acidity decreases (i.e., pH increases), the equilibrium shifts towards the formation of more hydrolyzed and polymerized species. This can be represented by the following general equilibrium:

m[Zr(H₂O)ₙ]⁴⁺ + xH₂O ⇌ [Zrₘ(OH)ₓ(H₂O)ₙₘ₋ₓ]⁽⁴ᵐ⁻ˣ⁾⁺ + xH₃O⁺

The table below summarizes the effect of acidity on the general speciation of zirconium in aqueous solutions.

AcidityPredominant Zirconium Species
Strongly AcidicMonomeric and small oligomeric species
Moderately AcidicTetrameric species, e.g., [Zr₄(OH)₈(H₂O)₁₆]⁸⁺
Weakly Acidic to NeutralLarger polymers, colloids, and ultimately precipitation of hydrous zirconia

Investigation of Ternary Systems Involving Zirconyl Nitrate Dihydrate and Other Zirconium Salts

The behavior of zirconyl nitrate in the presence of other zirconium salts has been investigated to understand the phase equilibria in mixed-salt systems. A notable example is the ternary system of water-zirconyl nitrate-zirconyl chloride at 0 °C.

Studies of this system have shown that at a total acidity of approximately 8.2 N, solid solutions are formed between zirconyl nitrate pentahydrate and zirconyl chloride octahydrate. This indicates that the two salts can co-crystallize over a range of compositions. The investigation of this ternary system did not reveal the formation of any distinct ternary compounds or double salts with a definite composition under the studied conditions.

The solubility in this ternary system is influenced by the total acidity of the solution. The data from such studies are crucial for processes involving the separation and purification of zirconium, such as the removal of hafnium from zirconium, which is often carried out in mixed nitrate-chloride media.

The table below presents a conceptual representation of the solid phases observed in the water-zirconyl nitrate-zirconyl chloride system at 0 °C and high acidity.

Component 1Component 2Solid Phase Behavior
Zirconyl Nitrate Hydrate (B1144303)Zirconyl Chloride HydrateFormation of solid solutions

This investigation into a ternary system highlights the complex interplay of solubility, hydration, and solid-phase formation when different zirconium salts are present in the same aqueous solution.

Thermal Decomposition and Transformation Pathways of Zirconyl Nitrate Dihydrate

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are powerful techniques used to investigate the thermal behavior of materials. TG analysis measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

Identification of Multi-Stage Decomposition Processes and Mass Loss Events

The thermal decomposition of zirconyl nitrate (B79036) dihydrate is a multi-stage process involving dehydration, dehydroxylation, and denitration. pku.edu.cn TG/DTA studies reveal a series of distinct mass loss events corresponding to these stages. The process generally begins with the loss of physically adsorbed and chemically bound water molecules at lower temperatures, followed by the decomposition of the nitrate groups at higher temperatures, ultimately yielding zirconium dioxide (ZrO₂) as the final solid product. pku.edu.cn

The decomposition typically proceeds through the following general stages:

Dehydration: The initial mass loss, occurring at temperatures typically below 200°C, corresponds to the removal of the two molecules of water of hydration.

Decomposition of Nitrate Groups: Following dehydration, the anhydrous zirconyl nitrate begins to decompose. This is a more complex stage that involves the breakdown of the nitrate ions and the release of nitrogen oxides (NOx). uts.edu.au This process occurs over a broad temperature range, generally from 200°C to approximately 450°C. pku.edu.cn

Crystallization: The final stage involves the crystallization of the amorphous zirconia formed during decomposition into a stable crystalline phase, typically the metastable tetragonal phase, which is marked by an exothermic peak on the DTA curve around 450°C. pku.edu.cnuts.edu.au

The specific temperatures and mass loss percentages for each stage can vary depending on experimental conditions such as heating rate and atmosphere. A representative summary of these events is presented in the table below.

Interactive Data Table: Typical Thermal Decomposition Stages of Zirconyl Nitrate Dihydrate

Decomposition Stage Approximate Temperature Range (°C) Key Events Typical Mass Loss (%) DTA Peak Type
1 80 - 200 Loss of hydration water (Dehydration) ~13.5% Endothermic
2 200 - 450 Decomposition of nitrate groups; release of NOx ~40.7% Endothermic/Exothermic
3 > 450 Crystallization of amorphous ZrO₂ to tetragonal ZrO₂ Minimal Exothermic

Kinetic Analysis of Thermal Decomposition

Kinetic analysis of TG data provides quantitative information about the dynamics of the decomposition process, including the activation energy, the pre-exponential factor, and the reaction mechanism.

Determination of Activation Energies and Pre-exponential Factors

The activation energy (Ea) represents the minimum energy required to initiate the decomposition reaction, while the pre-exponential factor (A) relates to the frequency of collisions of the reacting molecules. These kinetic parameters are crucial for modeling and predicting the decomposition behavior under different thermal conditions. They are typically determined by performing TGA experiments at multiple heating rates and applying model-free isoconversional methods (e.g., Ozawa-Flynn-Wall, Kissinger-Akahira-Sunose) or model-fitting methods to the resulting data.

For the thermal decomposition of this compound, specific values for activation energy and pre-exponential factors are not consistently reported in the literature and are highly dependent on the specific experimental conditions (heating rate, sample mass, atmosphere) and the calculation method used. However, studies on related citrate-nitrate combustion systems for synthesizing zirconia-based materials have reported activation energies in the range of 60-65 kJ/mol. researchgate.net

Elucidation of Decomposition Mechanisms

The mechanism of a solid-state decomposition reaction describes the physical and chemical steps that control its rate. Common models for solid-state reactions include nucleation and growth models (e.g., Avrami-Erofeev), reaction-order models, and diffusion-controlled models. Elucidating the correct mechanism is essential for a complete understanding of the kinetics.

The specific kinetic model that best describes the decomposition of this compound requires detailed analysis of experimental data. Studies on the phase transition of zirconia itself often point to a "random nucleation and growth of nuclei" mechanism. While this applies to the subsequent crystallization step, the initial decomposition of the nitrate salt may follow different kinetic models, such as those based on chemical reaction or phase boundary movement. Without specific kinetic studies on this compound, a definitive mechanism cannot be assigned.

Phase Evolution and Crystallization During Calcination and Sintering

The final and most critical stage in the thermal treatment of this compound is the evolution of the amorphous decomposition product into crystalline zirconium dioxide. The resulting crystalline phase is highly dependent on the calcination temperature and time.

Upon completion of the decomposition of the nitrate groups (around 400-450°C), the resulting product is typically an amorphous form of zirconia. researchgate.net As the temperature is increased, this amorphous material undergoes an exothermic crystallization event to form a metastable tetragonal phase (t-ZrO₂). uts.edu.auresearchgate.net This phase is often stabilized at low temperatures due to the small crystallite size and high surface energy effects.

Further heating to higher temperatures provides the thermal energy necessary for grain growth and phase transformation. The metastable tetragonal phase begins to transform into the thermodynamically stable monoclinic phase (m-ZrO₂) at temperatures typically between 600°C and 950°C. uts.edu.au At very high temperatures (e.g., above 2370°C), zirconia can transform into a cubic phase (c-ZrO₂). The precise transformation temperatures and the relative amounts of the tetragonal and monoclinic phases are influenced by factors such as the presence of impurities, heating rate, and the surrounding atmosphere during calcination and sintering.

Formation and Stabilization of Zirconia Polymorphs (Monoclinic, Tetragonal, Cubic)

The thermal treatment of this compound initiates a transformation sequence that begins with the loss of water molecules and the decomposition of nitrate groups. This process yields an intermediate amorphous zirconia phase. researchgate.net As the temperature is increased, this amorphous material gains sufficient thermal energy to overcome the activation barrier for crystallization, leading to the formation of distinct crystalline structures.

Pure zirconium dioxide is a polymorphic material, existing in three main crystallographic forms depending on the temperature cas.czmdpi.com:

Monoclinic (m-ZrO₂): Thermodynamically stable from room temperature up to approximately 1170°C. cas.czresearchgate.net

Tetragonal (t-ZrO₂): Stable at intermediate temperatures, from approximately 1170°C to 2370°C. cas.cz

Cubic (c-ZrO₂): The stable phase at high temperatures, from 2370°C up to its melting point. cas.czmdpi.com

A key aspect of zirconia synthesis from chemical precursors like this compound is the formation of metastable phases. Instead of directly forming the stable monoclinic phase at lower temperatures, the decomposition often leads to the crystallization of a metastable tetragonal or cubic phase. Research indicates that upon heating this compound, an amorphous product first forms, which then crystallizes into metastable tetragonal zirconia (t-ZrO₂) at temperatures around 400°C. researchgate.net This metastable t-ZrO₂ phase can persist at temperatures well below its normal stability range. However, upon further heating to higher temperatures, it will irreversibly transform into the thermodynamically stable monoclinic phase. researchgate.net

The stabilization of these metastable phases at lower temperatures is often attributed to factors such as small crystallite size and surface energy effects. The presence of certain anionic impurities remaining from the precursor salt can also influence the stability of the metastable phases. researchgate.net While dopants like yttria (Y₂O₃) are commonly used to stabilize the tetragonal or cubic phases at room temperature for various applications, the decomposition of the pure salt itself can yield these high-temperature polymorphs in a metastable state. mdpi.com

The evolution of these phases as a function of calcination temperature is a critical aspect of material synthesis. The data below, synthesized from studies on zirconium salt precursors, illustrates the typical progression from an amorphous state to the final stable monoclinic phase.

Table 1: Evolution of Zirconia Polymorphs from a Zirconium Precursor with Calcination Temperature.
Calcination Temperature (°C)Predominant Phase(s)Observations
< 350AmorphousThe material lacks long-range crystalline order. researchgate.net
400 - 500Metastable Tetragonal (t-ZrO₂)Crystallization from the amorphous state into the metastable tetragonal phase occurs. researchgate.netmdpi.com A small amount of monoclinic phase may begin to appear. researchgate.net
600 - 800Tetragonal (t-ZrO₂) + Monoclinic (m-ZrO₂)The metastable tetragonal phase begins to transform into the stable monoclinic phase. The proportion of the monoclinic phase increases with temperature. researchgate.net
> 900Monoclinic (m-ZrO₂)The transformation to the thermodynamically stable monoclinic phase is largely complete. mdpi.com

Impact of Heating Rate and Atmosphere on Phase Transformation

The kinetics of the thermal decomposition and the subsequent phase transformations are significantly influenced by external parameters, most notably the heating rate and the composition of the surrounding atmosphere.

Heating Rate: The rate at which the temperature is increased plays a crucial role in the crystallization process. In thermal analysis, it is a well-established principle that higher heating rates shift the characteristic decomposition and transition temperatures to higher values. abo.fiias.ac.in This kinetic effect occurs because at a faster heating rate, the system has less time to reach thermal equilibrium at any given temperature. Consequently, a higher temperature is required to achieve the necessary energy for a specific transformation, such as the crystallization from an amorphous phase or the transition from tetragonal to monoclinic zirconia. abo.fi

For example, differential thermal analysis (DTA) studies on various compounds consistently show that the temperature at which an exothermic crystallization peak or an endothermic phase transition peak appears increases with the heating rate. ias.ac.in This principle is critical in materials processing, as controlling the heating rate can influence the resulting grain size and phase purity of the final zirconia powder.

The following table, based on data from the thermal decomposition of a different compound, illustrates the typical effect of heating rate on the peak temperatures of thermal events, which follows the same kinetic principles applicable to this compound decomposition.

Table 2: Illustrative Example of the Effect of Heating Rate on DTA Peak Temperatures During Thermal Decomposition. ias.ac.in
Thermal EventPeak Temperature at 5 °C/minPeak Temperature at 10 °C/minPeak Temperature at 15 °C/minPeak Temperature at 20 °C/min
Peak 1495 °C510 °C518 °C525 °C
Peak 2550 °C563 °C572 °C580 °C
Peak 3610 °C625 °C635 °C645 °C

Atmosphere: The atmosphere in which the thermal decomposition is conducted can also affect the transformation pathway and the properties of the resulting zirconia. Decomposition is typically studied in either an inert atmosphere (e.g., nitrogen or argon) or in a reactive atmosphere like air.

Inert Atmosphere: Using an inert atmosphere like nitrogen (N₂) is standard practice for thermogravimetric analysis (TGA) and DTA to study the fundamental decomposition mechanism without the influence of oxidative side reactions. acs.org This allows for a clearer interpretation of the dehydration, nitrate decomposition, and crystallization steps.

Air (Oxidizing Atmosphere): Performing the decomposition in air introduces oxygen, which can react with decomposition byproducts. While zirconia itself is an oxide, the presence of oxygen can influence surface chemistry and potentially affect the nucleation and growth of the different polymorphs. For materials containing other components, such as composites, the atmosphere can be even more critical; for instance, sintering a zirconia-nickel oxide composite in argon versus air can significantly alter the final phase composition by preventing or promoting the formation of certain phases. researchgate.net

Advanced Applications of Zirconyl Nitrate Dihydrate in Materials Science and Catalysis

Precursor for Advanced Ceramic Materials and Coatings

Zirconyl nitrate (B79036) dihydrate serves as a crucial and highly versatile zirconium precursor in the synthesis of a wide range of advanced ceramic materials and functional coatings. Its high solubility in water and various solvents, along with its decomposition characteristics, makes it particularly suitable for wet-chemical synthesis routes like the sol-gel and co-precipitation methods. These techniques allow for precise stoichiometric control and the formation of homogenous, nano-sized powders, which are essential for fabricating high-performance ceramics with tailored microstructures and properties.

Synthesis of Yttria-Stabilized Zirconia (YSZ) for Electrolyte and Structural Applications

Yttria-stabilized zirconia (YSZ) is a ceramic material with significant technological importance, primarily used in applications such as thermal barrier coatings, oxygen sensors, and as a solid electrolyte in solid oxide fuel cells (SOFCs). The stabilizing effect of yttria (Y₂O₃) on the crystal structure of zirconia (ZrO₂) is critical to its functionality. Zirconyl nitrate is a commonly used precursor for the zirconium component in YSZ synthesis due to its amenability to solution-based methods that ensure a homogeneous distribution of yttrium ions within the zirconia lattice.

A modified sol-gel process is a prominent method for synthesizing YSZ powders using zirconyl nitrate. In a typical synthesis, aqueous solutions of zirconyl nitrate hydrate (B1144303) and yttrium nitrate hexahydrate are mixed in stoichiometric amounts. The addition of a complexing agent like ethylene (B1197577) glycol facilitates the formation of a stable sol, which upon heating and drying, transforms into a gel. This gel, containing a highly uniform mixture of the metal precursors, is then calcined at high temperatures (e.g., 1200°C) to yield the final YSZ powder.

The molar percentage of yttria is a critical parameter that determines the crystalline phase and, consequently, the material's properties and applications.

Tetragonal YSZ (t-YSZ): Typically synthesized with around 3 mol%

Catalytic Applications and Catalyst Support Fabrication

Catalytic Nitration of Aromatic Compounds and Nitrene Transfer Reactions

Zirconyl nitrate has been identified as an effective reagent for the nitration of aromatic compounds, particularly phenolic compounds. This process is a fundamental reaction in synthetic organic chemistry for the production of valuable intermediates.

Research has demonstrated that zirconyl nitrate serves as an excellent nitrating agent for phenol (B47542) and its derivatives, facilitating the reaction at room temperature and affording nitro derivatives in fair to good yields with high regioselectivity. nih.gov The use of zirconyl nitrate in acetone (B3395972) as a solvent provides a straightforward and efficient method for this transformation. For instance, the nitration of 1-naphthol (B170400) using zirconyl nitrate proceeds with high efficiency. nih.gov This method is also effective for the selective nitration of other sensitive compounds, such as 7-hydroxy-2H-chromen-2-one, where nitration occurs selectively at the ortho position relative to the hydroxyl group. nih.gov The utility of zirconyl nitrate in these reactions highlights its potential as a milder alternative to traditional nitrating agents, which often require harsh conditions.

While direct evidence for zirconyl nitrate's role in nitrene transfer reactions is not extensively documented in readily available literature, its function as a Lewis acid catalyst is recognized in other organic transformations, such as the formation of N-substituted pyrroles. Furthermore, anhydrous zirconium nitrate has been shown to nitrate aromatic compounds like quinoline (B57606) and pyridine. Zirconia and modified zirconia, derived from precursors like zirconyl nitrate, are also employed as solid acid catalysts for the nitration of aromatics such as toluene. americanelements.com

Table 1: Nitration of Phenolic Compounds using Zirconyl Nitrate nih.gov
SubstrateProductSolventTemperatureKey Finding
Phenol and substituted phenolsNitrated phenolsAcetoneRoom TemperatureEfficient reaction with high regioselectivity.
1-NaphtholNitro-1-naphtholAcetoneRoom TemperatureHigh yield of the nitro product.
7-hydroxy-2H-chromen-2-oneOrtho-nitrated productNot specifiedNot specifiedSelective nitration at the ortho position to the -OH group.

Applications in Polymerization Processes

While some chemical suppliers list zirconyl nitrate dihydrate as a potential polymerization initiator, detailed research findings and specific examples of its application in polymerization processes are not extensively available in the reviewed scientific literature. Zirconium compounds, more broadly, are used as catalysts in polymerization. For example, zirconocene (B1252598) complexes are utilized in the ring-opening polymerization of lactones. However, specific studies detailing the role and mechanism of this compound in initiating or catalyzing the formation of common polymers were not identified.

Nanomaterial Synthesis and Functionalization

This compound is a widely used precursor for the synthesis of zirconium-based nanomaterials, owing to its solubility and reactivity.

The synthesis of zirconia (ZrO₂) nanostructures without the use of surfactants is highly desirable to avoid surface contamination and simplify purification processes. This compound is a key precursor in several surfactant-free methods.

One notable method is a facile precipitation route where an aqueous solution of zirconyl nitrate hydrate is treated with a precipitating agent like tetraethylenepentamine (B85490) (TEPA). kaust.edu.safujifilm.com This approach avoids the need for any surfactants or capping agents. The morphology and particle size of the resulting zirconia nanostructures can be controlled by adjusting reaction parameters such as the dosage of the precipitating agent, reaction time, and the solvent used. kaust.edu.safujifilm.com For example, increasing the molar ratio of TEPA to zirconyl nitrate can lead to the formation of homogeneous, sponge-like zirconia nanostructures due to the steric hindrance effects of TEPA, which prevents particle agglomeration. fujifilm.com

Another surfactant-free approach is the low-temperature solution combustion method. In this technique, zirconyl nitrate acts as the metal precursor (oxidizer) and is mixed with a fuel, such as oxalyl dihydrazide. The aqueous solution is then heated, leading to a combustion reaction that yields zirconia nanoparticles without requiring a separate calcination step or stabilizing agents. guidechem.com Microwave-assisted combustion is another rapid, energy-efficient method where zirconyl nitrate is combined with a fuel like L-serine amino acid to produce mesoporous zirconia nanoparticles. guidechem.com

Table 2: Surfactant-Free Synthesis Methods for Zirconia Nanostructures
MethodPrecursorOther ReagentsKey FeaturesReference
Facile PrecipitationZirconyl nitrate hydrateTetraethylenepentamine (TEPA)Surfactant-free; controllable shape and size. kaust.edu.safujifilm.com
Solution CombustionZirconyl nitrateOxalyl dihydrazide (fuel)No stabilizing agent or calcination needed. guidechem.com
Microwave-Assisted CombustionZirconyl nitrate monohydrateL-serine (fuel)Rapid synthesis of mesoporous nanoparticles. guidechem.com

This compound is utilized as a source of zirconium for doping semiconductor nanoparticles, which can significantly enhance their optical properties. A notable example is the doping of cadmium sulfide (B99878) (CdS) nanoparticles.

In a study utilizing a chemical co-precipitation method, Zr-doped CdS nanoparticles were synthesized using cadmium acetate (B1210297) dihydrate, zirconyl nitrate, and sodium sulfide. samaterials.com The incorporation of zirconium into the CdS crystal lattice was confirmed by energy-dispersive X-ray (EDX) spectroscopy. The resulting Zr-doped CdS nanomaterial exhibited excellent photoluminescence, indicating its potential as a good phosphor. samaterials.com Photoluminescence arises from the emission of light after the absorption of photons, and the presence of dopant ions like Zr⁴⁺ can create new energy levels within the semiconductor's band gap, leading to enhanced or altered light emission properties.

Energy Storage and Conversion Technologies

In the field of energy, this compound plays an important role as a precursor for materials used in advanced battery systems.

This compound is a crucial starting material for the synthesis of zirconium-containing components for solid-state lithium-ion batteries (LIBs). Solid-state electrolytes are a key area of research for developing safer, more energy-dense batteries.

One of the most promising solid electrolytes is the garnet-type ceramic Li₇La₃Zr₂O₁₂ (LLZO). rsc.org Zirconia (ZrO₂) is a primary raw material for the synthesis of LLZO via solid-state reaction methods. This compound serves as a common and convenient precursor to produce the required high-purity zirconia powder through thermal decomposition or precipitation followed by calcination. rsc.org The properties of the zirconia precursor, such as its crystal structure (monoclinic vs. tetragonal), can influence the synthesis and final properties of the LLZO electrolyte, including its ionic conductivity. rsc.org Therefore, the controlled synthesis of zirconia from zirconyl nitrate is a critical step in fabricating high-performance all-solid-state batteries. Zirconyl nitrate's role as a precursor to oxides makes it a valuable compound in the development of next-generation energy storage solutions. wikipedia.org

Surface Modification of Cathode Materials for Electrochemical Performance Enhancement

This compound serves as a crucial precursor in the surface modification of cathode materials for lithium-ion batteries, a strategy aimed at enhancing their electrochemical performance and stability. The application of a thin, uniform coating of zirconium-based oxides, such as zirconia (ZrO₂) or lithium zirconate (Li₂ZrO₃), derived from this compound, has been demonstrated to be an effective method to mitigate the degradation of cathode materials during cycling. This surface treatment addresses issues such as interfacial side reactions with the electrolyte, structural degradation of the cathode material, and the dissolution of transition metal ions, which are particularly prevalent in high-nickel-content cathodes like LiNiₓCoᵧMnzO₂ (NCM).

The modification process typically involves coating the cathode powder with a solution containing this compound, followed by a heat treatment. This results in the formation of a stable, ionically conductive, and electronically insulating layer on the surface of the cathode particles. This protective layer acts as a physical barrier, preventing direct contact between the active cathode material and the electrolyte. This separation is critical in suppressing the continuous formation of a solid electrolyte interphase (SEI) layer, which can grow in thickness during cycling and impede lithium-ion diffusion, leading to increased impedance and capacity fade.

Research has shown that this zirconium-based coating can significantly improve the cycling stability and rate capability of cathode materials. For instance, a ZrO₂ modification on Li(Ni₁/₃Co₁/₃Mn₁/₃)O₂ has been shown to suppress the increase of charge transfer resistance during cycling. nih.gov Similarly, a Li₂ZrO₃ coating has been found to enhance the structural stability of lithium-rich layered materials, leading to improved cycling performance. mdpi.com In one study, a 1% Zr-doped and Li₆Zr₂O₇-coated LiNi₀.₈₃Co₀.₁₂Mn₀.₀₅O₂ (NCM) cathode material maintained a discharge capacity of 173.9 mAh g⁻¹ at a 1 C rate after 200 cycles, which corresponds to a capacity retention of 94.6%. In contrast, the uncoated NCM material delivered only 129.9 mAh g⁻¹ with a capacity retention of 68.6% under the same conditions. researchgate.netbit.edu.cn The presence of the zirconium-based coating helps to maintain the structural integrity of the cathode material, reducing the degree of Li⁺/Ni²⁺ cation mixing, a common issue in nickel-rich cathodes that contributes to capacity degradation. researchgate.net

The enhanced performance is attributed to the synergistic effects of the coating. The strong Zr-O bonds within the coating layer help to stabilize the layered structure of the cathode material. researchgate.net Furthermore, the coating can act as a scavenger for hydrofluoric acid (HF) present in the electrolyte, which is known to attack the cathode surface. By neutralizing HF, the coating layer protects the cathode from chemical degradation, thereby extending its cycle life. The improved ionic conductivity of the coating layer also facilitates the transport of lithium ions, which is essential for high-rate performance.

Table 1: Electrochemical Performance of Zirconium-Based Coated Cathode Materials

Cathode Material Coating Discharge Capacity (1C, after 200 cycles) Capacity Retention (1C, after 200 cycles) Key Findings
LiNi₀.₈₃Co₀.₁₂Mn₀.₀₅O₂ (NCM) 1% Zr-doping and Li₆Zr₂O₇ coating 173.9 mAh g⁻¹ 94.6% Synergistic effect of doping and coating stabilizes the layered structure and suppresses side reactions. researchgate.netbit.edu.cn
Unmodified LiNi₀.₈₃Co₀.₁₂Mn₀.₀₅O₂ (NCM) None 129.9 mAh g⁻¹ 68.6% Significant capacity fading due to structural degradation and interfacial side reactions. researchgate.netbit.edu.cn
LiAl₀.₀₆Mn₁.₉₄O₄ Li₂ZrO₃ 110.90 mAh g⁻¹ 94% (after 200 cycles at room temp.) Coating improves cycling and rate performance through synergistic effect with Al-doping. nih.gov
Li-rich layered material Li₂ZrO₃ - Improved cycling stability Coating inhibits the formation of a thick SEI film and enhances structural stability. mdpi.com

Metal-Organic Frameworks (MOFs) Synthesis

Water-Based Synthesis Routes for Zirconium-Based MOFs

The use of this compound as a zirconium source has been pivotal in the development of environmentally friendly, water-based synthesis routes for zirconium-based metal-organic frameworks (Zr-MOFs). rsc.org Traditionally, the synthesis of Zr-MOFs has relied on the use of organic solvents, such as N,N-dimethylformamide (DMF), often at high temperatures. These methods, while effective, pose environmental and safety concerns due to the toxicity and high boiling points of the solvents. The exceptional chemical stability of many Zr-MOFs, particularly in aqueous environments, has driven research towards more sustainable synthesis methods using water as the solvent. semanticscholar.org

This compound is particularly well-suited for aqueous synthesis due to its good solubility in water. This allows for the formation of a homogeneous solution of the zirconium precursor, which is essential for the controlled nucleation and growth of MOF crystals. The synthesis typically involves the reaction of this compound with a multitopic organic linker, such as a carboxylic acid, in an aqueous medium. The reaction can often be carried out at or near room temperature, further enhancing the green credentials of the process. rsc.org

A notable example of a Zr-MOF synthesized via a water-based route using this compound is the UiO-66 family of MOFs (UiO stands for University of Oslo). For the synthesis of UiO-66-(COOH)₂, for instance, the linker (1,2,4,5-benzenetetracarboxylic acid) is dissolved in water, often with gentle heating to aid dissolution. A separate aqueous solution of zirconyl nitrate hydrate is then prepared. Upon mixing these two solutions, sometimes with the addition of a modulator like trifluoroacetic acid (TFA) to control crystal growth, the MOF precipitates out of solution as a crystalline powder. rsc.org The resulting material can then be collected by centrifugation or filtration and washed with water and other solvents to remove any unreacted starting materials. rsc.org

The nature of the zirconium precursor can influence the properties of the resulting MOF. Studies have shown that the presence of structural water in precursors like zirconyl nitrate can impact the crystallinity and porosity of the final MOF product. semanticscholar.org While the reaction may proceed faster due to the readily available water for the hydrolysis and formation of the zirconium oxo-clusters that form the nodes of the MOF, it can sometimes lead to a more amorphous material compared to syntheses using anhydrous precursors in organic solvents. semanticscholar.org Nevertheless, the ability to synthesize highly porous and crystalline Zr-MOFs in water using this compound represents a significant advancement in making MOF synthesis more scalable, cost-effective, and sustainable.

Table 2: Water-Based Synthesis of UiO-66 Derivatives using Zirconyl Nitrate Hydrate

MOF Organic Linker Zirconium Source Solvent Temperature Reaction Time
UiO-66-(COOH)₂ 1,2,4,5-benzenetetracarboxylic acid Zirconyl nitrate hydrate Water Room Temperature 48 h
UiO-66-(COOH)₂ (reflux) 1,2,4,5-benzenetetracarboxylic acid Zirconyl nitrate hydrate Water 100 °C 48 h
UiO-66-(CF₃)₂ Tetrafluoroterephthalic acid Zirconyl nitrate hydrate Water Room Temperature 40 h

Data synthesized from information provided in reference rsc.org.

Theoretical and Computational Investigations of Zirconyl Nitrate Dihydrate Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

While specific quantum chemical studies elucidating the reaction mechanisms of isolated zirconyl nitrate (B79036) dihydrate are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on related zirconium nitrate systems. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of reactions involving zirconyl nitrate.

These computational approaches can model the formation of complexes between zirconyl nitrate and other molecules. For instance, DFT studies on the interaction of zirconium nitrate with organophosphorus extractants, such as amyl phosphates, have been performed to understand the mechanisms of solvent extraction processes used in nuclear fuel reprocessing. researchgate.net Such calculations can determine the geometries of precursor molecules, transition states, and final products, as well as the associated energy changes. researchgate.net

Key insights that can be gained from quantum chemical calculations include:

Coordination Chemistry: Elucidation of how water molecules and nitrate groups coordinate to the zirconium center.

Ligand Exchange Reactions: Modeling the substitution of water or nitrate ligands with other molecules, which is fundamental to many of its applications in synthesis.

Hydrolysis Mechanisms: Investigating the step-by-step process of hydrolysis, where water molecules react with the zirconyl cation.

For example, in a study of zirconium nitrate's interaction with amyl phosphates, it was found that the formation of complexes leads to significant deformation of the original zirconium nitrate structure. researchgate.net The calculations can also reveal the role of intramolecular hydrogen bonding in the stability of these complexes. researchgate.net

Density Functional Theory (DFT) Studies on Stability and Electronic Structure

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure and stability of molecules and materials. For zirconyl nitrate systems, DFT calculations can provide valuable data on bond lengths, bond angles, electronic charge distribution, and the energies of molecular orbitals.

A DFT study on the interaction between zirconium nitrate and various amyl phosphates has shed light on the stability of the resulting complexes. researchgate.net The complexation energies, which are a measure of the stability of the formed complexes, were calculated. It was found that the stability is influenced by the structure of the amyl phosphate (B84403) ligand. researchgate.net

In a broader context, DFT has been used to compare the stability of various zirconium and hafnium compounds, including oxides and fluorides. mdpi.com These studies help in understanding the relative thermodynamic stability of different zirconyl species. Furthermore, the use of zirconyl nitrate as a precursor in the synthesis of Metal-Organic Frameworks (MOFs), such as MOF-808, has been investigated. rsc.org While this research focused on the properties of the final product, it underscores the importance of the precursor's stability and reactivity, which can be modeled using DFT. rsc.org

The electronic structure details obtained from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the reactivity of zirconyl nitrate dihydrate. The HOMO-LUMO gap can indicate the chemical reactivity and kinetic stability of the molecule.

Table 1: Calculated Complexation Energies for Zirconium Nitrate with Amyl Phosphates researchgate.net

Ligand Complexation Energy (kcal/mol) for 1:1 Aqua Complex
Tri-secondary amyl phosphate (TsAP) 19
Tris-2-methylbutyl phosphate (T2MBP) 19
Tri-iso-amyl phosphate (TiAP) 19
Tri-n-amyl phosphate (TAP) 14

This table illustrates how DFT calculations can quantify the stability of complexes formed between zirconium nitrate and different organic ligands.

Computational Modeling of Thermal Decomposition Kinetics and Pathways

Computational modeling, often coupled with experimental techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is essential for understanding the thermal decomposition of this compound. These models can predict the sequence of decomposition reactions, the nature of intermediate products, and the kinetics of the process.

Experimental studies on the thermal decomposition of this compound [ZrO(NO₃)₂·2H₂O] have identified a multi-step process. epj-n.org Initially, dehydration occurs at lower temperatures, followed by the decomposition of the nitrate groups at higher temperatures, ultimately yielding zirconium dioxide (ZrO₂). epj-n.orgresearchgate.net

The decomposition pathway can be summarized as follows epj-n.org:

Dehydration: Loss of water molecules to form anhydrous zirconyl nitrate [ZrO(NO₃)₂]. This typically occurs in the range of room temperature to 100°C. epj-n.org

Decomposition to Oxy-nitrate: The anhydrous zirconyl nitrate then decomposes to form an intermediate oxy-nitrate species, such as Zr₂O₃(NO₃)₂. epj-n.org

Final Decomposition to Zirconia: This intermediate further decomposes to form zirconium dioxide (ZrO₂). This stage generally occurs in the temperature range of 100°C to 400°C. epj-n.org

The kinetics of these decomposition steps can be modeled using various computational methods, such as isoconversional analysis of TGA data. mdpi.com These methods allow for the determination of kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A), which are crucial for predicting the reaction rate at different temperatures. mdpi.com

For comparison, the thermal decomposition of zirconyl oxalate (B1200264), another zirconium-containing compound, also proceeds through dehydration followed by the decomposition of the oxalate group to yield zirconia. niscpr.res.inresearchgate.net However, the intermediate species and decomposition temperatures differ, highlighting the influence of the anion on the decomposition pathway. Similarly, studies on the thermal decomposition of other metal nitrates, like uranyl nitrate hexahydrate, show analogous multi-stage decomposition processes involving dehydration and denitration. researchgate.net

Table 2: Thermal Decomposition Stages of this compound epj-n.org

Temperature Range Process Product
Room Temperature - 100°C Dehydration ZrO(NO₃)₂
100°C - 400°C Decomposition Zr₂O₃(NO₃)₂ (intermediate), ZrO₂ (final)

This table outlines the key stages and products in the thermal decomposition of this compound based on experimental data.

Q & A

Q. What are the standard methods for synthesizing zirconyl nitrate dihydrate, and how do experimental parameters influence product purity?

this compound (ZrO(NO₃)₂·2H₂O) is commonly synthesized via coprecipitation. For example, a CuZrDyAl catalyst precursor was prepared by dropwise addition of Na₂CO₃ to a mixture of this compound and other metal nitrates at 50°C under vigorous stirring . Key parameters include:

  • pH control : Washing until filtrate pH matches distilled water to remove residual ions.
  • Temperature : Maintaining 50°C during precipitation minimizes impurities.
  • Aging : Aging zirconyl nitrate solutions at 80°C for 1 hour enhances polymerization of Zr species, critical for intercalation in clay modifications .

Q. How does this compound decompose thermally, and what analytical techniques are used to study this process?

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal a three-stage decomposition process:

Dehydration (60–190°C) : Loss of two water molecules.

Intermediate decomposition (190–215°C) : Partial nitrate decomposition.

Rapid decomposition (215–450°C) : Complete conversion to ZrO₂ .
Key data :

StageTemperature RangeMass Loss (%)Reaction
160–190°C~7.2%ZrO(NO₃)₂·2H₂O → ZrO(NO₃)₂ + 2H₂O
2190–300°C~45%ZrO(NO₃)₂ → ZrO₂ + 2NO₂ + O₂

Q. What safety protocols are essential when handling this compound?

  • Storage : Keep in airtight containers, protected from light and moisture at 10–30°C .
  • Incompatibilities : Avoid reducing agents, acids, and combustible materials (risk of fire and explosive NOx release) .
  • PPE : Use nitrile gloves, goggles, and lab coats. In case of skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular formulas and hydration states of zirconyl nitrate?

Discrepancies exist between sources:

  • Formula : H₂N₂O₇Zr () vs. H₂N₂O₈Zr ().
  • Hydration : Dihydrate () vs. variable hydration (e.g., ZrO(NO₃)₂·xH₂O in ).
    Methodological approach :

Elemental analysis : Quantify Zr, N, and O content.

Thermogravimetry : Measure precise water loss during heating .

XRD : Compare crystal structures with reference data for hydrates .

Q. How can this compound be optimized for synthesizing Zr-modified adsorbents?

In clay heterostructures for dye adsorption (e.g., Basic Blue-41), optimization involves:

  • Zr/clay ratio : Testing 3–24 mmol Zr/g clay to maximize surface area .
  • Aging conditions : Aging Zr solutions at 80°C for 1 hour improves polymerization, enhancing intercalation efficiency .
  • Post-synthesis treatment : Calcination at 500°C stabilizes ZrO₂ phases while preserving porosity.

Q. What advanced analytical methods leverage this compound for trace detection?

A method for detecting dibutyl phosphate (DBP) in uranyl nitrate solutions uses zirconyl nitrate as a foaming agent:

  • Principle : DBP forms a complex with fresh ZrO(NO₃)₂, producing foam proportional to DBP concentration.
  • Procedure : Add solid ZrO(NO₃)₂ to the sample, mix violently, and measure dispersion stability with CCl₄.
  • Critical factors : Use fresh Zr solutions (aged solutions lose reactivity due to polymerization) and standardize aging time (10 minutes pre-analysis) .

Q. How does this compound facilitate the synthesis of low-thermal-expansion ceramics?

Reactions with condensed phosphates yield sodium zirconium phosphate (NZP) monoliths:

  • Process : React ZrO(NO₃)₂·2H₂O with sodium nitrate and phosphoric acid at room temperature.
  • Thermal treatment : Two exothermic events at 650°C (NZP/ZrO₂ crystallization) and 860°C (ZrP₂O₇ formation) are observed via DTA .
  • Microstructure control : Homogeneous phases require precise stoichiometry and heating rates.

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